molecular formula C10H12Cl4 B2608234 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane CAS No. 58189-51-8

3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane

Cat. No.: B2608234
CAS No.: 58189-51-8
M. Wt: 274.01
InChI Key: BBPBENGIKVHXME-UHFFFAOYSA-N
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Description

3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is a chlorinated tricyclic hydrocarbon with the molecular formula C10H12Cl4. This compound is known for its unique structure, which includes three interconnected rings and four chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane typically involves the chlorination of tricyclo[7.1.0.0~2,4~]decane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where tricyclo[7.1.0.0~2,4~]decane is continuously fed into the reactor along with chlorine gas. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is utilized in various scientific research fields, including:

    Chemistry: As a model compound for studying the effects of chlorination on tricyclic hydrocarbons and for investigating reaction mechanisms.

    Biology: In studies related to the biological activity of chlorinated hydrocarbons and their potential effects on living organisms.

    Medicine: As a reference compound in the development of new pharmaceuticals and in toxicological studies to understand the impact of chlorinated compounds on human health.

    Industry: In the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in living organisms, resulting in the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,10,10-Tetrachlorotricyclo[7.1.0.0~4,6~]decane
  • 5,10-Dioxatricyclo[7.1.0.0~4,6~]decane
  • Tricyclo[7.1.0.0~2,4~]decane

Uniqueness

3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane is unique due to its specific chlorination pattern and the stability of its tricyclic structure.

Properties

IUPAC Name

3,3,10,10-tetrachlorotricyclo[7.1.0.02,4]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl4/c11-9(12)5-3-1-2-4-6-8(7(5)9)10(6,13)14/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBENGIKVHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2(Cl)Cl)C3C(C1)C3(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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